3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine is an organofluorine compound notable for its trifluoromethyl groups, which enhance its chemical stability and biological activity. This compound is increasingly significant in the pharmaceutical and agrochemical sectors due to its unique properties that improve lipophilicity and bioavailability. The chemical structure is characterized by a propan-1-amine backbone with two trifluoromethyl substituents on the phenyl ring, contributing to its distinctive reactivity and interactions with biological systems.
The compound can be synthesized from commercially available precursors, utilizing various synthetic methods that optimize yield and purity. Its molecular formula is C₁₃H₁₂F₆N, and it has a unique identifier in the Chemical Abstracts Service registry: 1020972-39-7.
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine falls under the category of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms in their structure, which significantly alters their chemical behavior compared to non-fluorinated analogs. The presence of multiple trifluoromethyl groups classifies it as a trifluoromethylated amine, a subclass known for its diverse applications in medicinal chemistry .
The synthesis of 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves reductive amination. A common route includes the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine in the presence of reducing agents such as sodium triacetoxyborohydride or hydrogen gas under catalytic conditions. This method allows for the formation of the desired amine while minimizing by-products.
The industrial production of this compound may utilize continuous flow reactors to enhance efficiency and safety during synthesis. Key parameters such as temperature and pressure are meticulously controlled to ensure high yield and purity. The scalability of the synthesis process is crucial for commercial applications, necessitating optimized reaction conditions .
The molecular structure of 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine features a propan-1-amine core with two trifluoromethyl groups attached to a phenyl ring:
This configuration contributes to its unique physical and chemical properties.
The molecular weight is approximately 305.2 g/mol, and it exhibits distinct spectroscopic characteristics that can be utilized for identification and analysis in various applications.
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific biological targets. The trifluoromethyl groups enhance its ability to penetrate biological membranes, potentially modulating enzyme activity or receptor binding. This interaction can lead to various biological effects, including anti-inflammatory or anticancer activities .
The compound is typically a solid at room temperature with a melting point that varies based on purity and crystallization conditions. Its solubility is influenced by the presence of trifluoromethyl groups, which generally increase lipophilicity.
Chemically, 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine exhibits stability under ambient conditions but may react under specific conditions such as strong oxidants or reductants. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
This compound has significant potential in scientific research and industrial applications. Notably:
Research continues into its applications in medicinal chemistry, particularly concerning compounds containing trifluoromethyl groups that exhibit desirable biological activities .
The integration of fluorine atoms—particularly trifluoromethyl (–CF₃) groups—into bioactive molecules represents a transformative advancement in medicinal chemistry. Initial forays into organofluorine compounds began in the mid-20th century with fluorinated corticosteroids like fludrocortisone. By the 1980s, discoveries such as the antidepressant fluoxetine (which features a –CF₃ group) demonstrated profound improvements in metabolic stability and binding affinity over non-fluorinated analogs [9]. Today, ~25% of small-molecule drugs contain fluorine, attributed to strategic fluorine scanning ("F-scans") during lead optimization [10]. The trifluoromethyl group, with its high lipid solubility and electron-withdrawing properties, enables precise tuning of pharmacokinetic profiles. Blockbuster drugs like sitagliptin (diabetes) and efavirenz (HIV) exemplify this evolution, leveraging –CF₃ to resist oxidative metabolism and enhance target engagement [10].
Fluorine’s unique properties—exceptional electronegativity (3.98 Pauling), small atomic radius (0.64 Å), and high C–F bond strength (485 kJ/mol)—confer distinct advantages to pharmaceuticals :
Table 1: Impact of Fluorination on Key Pharmacokinetic Parameters
Compound | log P | pKa (Amine) | Half-life (h) | Bioavailability (%) |
---|---|---|---|---|
Non-fluorinated analog | 1.8 | 9.2 | 1.5 | 25 |
Mono-trifluoromethylated | 2.7 | 8.9 | 3.2 | 52 |
Bis-trifluoromethylated | 3.9 | 8.4 | 6.8 | 81 |
This compound (C₁₀H₉F₆N, MW 257.18 g/mol) features a propan-1-amine backbone with two –CF₃ groups: one β to the amine and another meta to the phenyl ring [1] [4]. Key structural attributes include:
Table 2: Physicochemical Properties of 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₉F₆N | PubChem CID 43825132 [1] |
CAS Registry Number | 1020972-39-7* / 1509631-85-9† | [3] [4] |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)N | PubChemLite [1] |
Predicted CCS (Ų) | 149.7 ([M+H]⁺) | Collision Cross Section [1] |
log P (Calculated) | 3.34 | PubChem [1] |
Note: CAS number discrepancy reflects vendor data variation (1020972-39-7 [3] vs. 1509631-85-9 [4]).
The compound’s predicted collision cross section (CCS) of 149.7 Ų for [M+H]⁺ suggests moderate membrane permeability, aligning with ideal drug-like properties [1]. Its structural duality enables exploration in CNS targets (e.g., serotonin/norepinephrine transporters) where fluorinated amines like fluoxetine demonstrate efficacy [9]. Current research focuses on derivatizing the amine to carbamates or amides, leveraging the –CF₃ groups to counteract polarity increases [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5